4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate
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Overview
Description
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate is a chemical compound with a complex structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate typically involves multiple steps. One common method includes the reaction of 4-acetamidophenyl ethene with 1-methylquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl acetate
- 4-Acetamidophenol
- 4-Hydroxyacetanilide
Uniqueness
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate is unique due to its combination of a quinoline ring with an acetamidophenyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs like 4-acetamidophenol.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
100023-32-3 |
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Molecular Formula |
C21H22N2O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-[2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]acetamide;methyl sulfate |
InChI |
InChI=1S/C20H18N2O.CH4O4S/c1-15(23)21-18-11-8-16(9-12-18)7-10-17-13-14-22(2)20-6-4-3-5-19(17)20;1-5-6(2,3)4/h3-14H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
DWIXBKNYEWUHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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